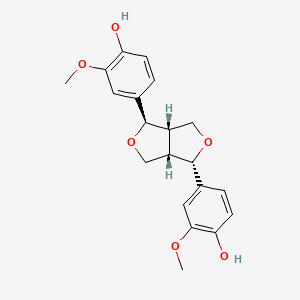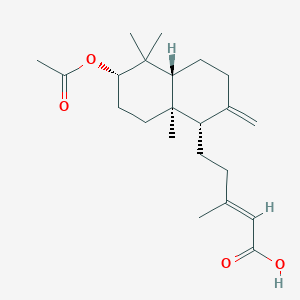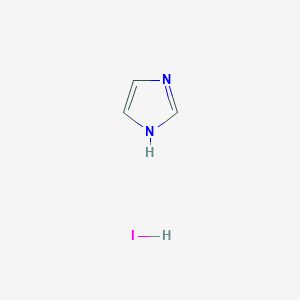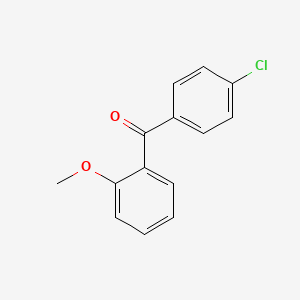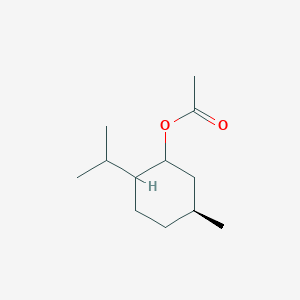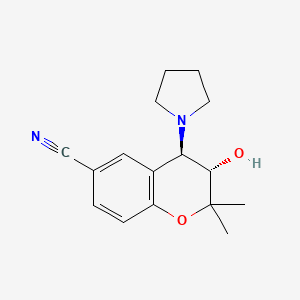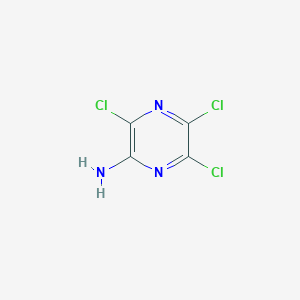
Tetrahydro-4-pyranecarboxylate d'éthyle
Vue d'ensemble
Description
Ethyl tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3 . It is recognized as a useful protecting group for alcohols in organic synthesis .
Synthesis Analysis
The tetrahydropyranyl (Thp) group, which includes Ethyl tetrahydropyran-4-carboxylate, is especially useful for protecting the hydroxy group . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . Thp is a useful moiety for the side-chain protection of serine, threonine, and cysteine and is suitable for the Fmoc/tBu solid-phase peptide synthesis strategy .Chemical Reactions Analysis
The tetrahydropyranyl (Thp) group is recognized as a useful protecting group for alcohols in organic synthesis . It is used in various types of reactions, including radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, metathesis, and other miscellaneous organic reactions .Physical And Chemical Properties Analysis
Ethyl tetrahydropyran-4-carboxylate has a molecular weight of 158.195 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 79.1±20.0 °C .Applications De Recherche Scientifique
Synthèse de Dérivés de Tétrahydropyrane
Le tetrahydro-4-pyranecarboxylate d'éthyle est utilisé dans la synthèse de dérivés de tétrahydropyrane . Les tétrahydropyranes sont des motifs structurels qui sont abondamment présents dans une gamme de produits naturels marins biologiquement importants . Des efforts importants ont été déployés pour développer des méthodes efficaces et polyvalentes pour la synthèse de dérivés de tétrahydropyrane .
Synthèse Totale de la Néopeltolide
Ce composé joue un rôle crucial dans la synthèse totale de la néopeltolide, un produit naturel marin antiprolifératif puissant . La néopeltolide a été un composé cible attrayant pour les chimistes synthétiques en raison de sa structure complexe composée d'une macrolactone à 14 chaînons incorporant un cycle tétrahydropyrane .
Développement de Méthodes Synthétiques
Le this compound est utilisé dans le développement de méthodes synthétiques . Ces méthodes comprennent les cycloadditions de Diels-Alder hétérocycliques, les réactions d'oxa-Michael, les alkoxycarbonylations catalysées par le palladium, les oxymercurations, les cyclisations radicalaires et la métathèse de fermeture de cycle .
Protection des Alcools Simples
Les éthers tétrahydropyrannyles (THPE) sont formés comme une méthode de protection des alcools simples . Le this compound peut être utilisé dans la formation de ces THPE .
Protection des Molécules Complexes
En plus des alcools simples, les THPE peuvent également être utilisés pour la protection d'une gamme diversifiée de molécules complexes . Le this compound peut également être utilisé dans ces processus .
Biologie Chimique et Découverte de Médicaments
Les produits naturels marins, qui contiennent souvent des tétrahydropyranes, ont un impact significatif sur la biologie chimique et la découverte de médicaments . Le this compound, en tant que dérivé de tétrahydropyrane, peut être utilisé dans la synthèse de ces produits naturels marins .
Mécanisme D'action
Target of Action
Ethyl tetrahydropyran-4-carboxylate is a derivative of pyran, a six-membered oxygen-containing ring system . Pyran derivatives have been shown to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . .
Mode of Action
It is known that pyran derivatives can interact with various biological targets due to their diverse biological properties .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyran derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
The compound’s molecular weight is 1582 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Given the diverse biological properties associated with pyran derivatives, it can be inferred that the compound could potentially exert a wide range of effects at the molecular and cellular levels .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXINTIRMSZYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541587 | |
| Record name | Ethyl oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96835-17-5 | |
| Record name | Ethyl oxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



